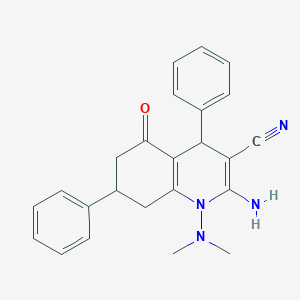![molecular formula C25H22ClF3N2O2 B303856 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303856.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mécanisme D'action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized using a specific method. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research.
However, there are also limitations to using this compound in lab experiments. The compound is expensive to synthesize, and its mechanism of action is not fully understood. Additionally, the compound may have potential side effects that need to be further studied.
Orientations Futures
There are several future directions for scientific research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is to further study the compound's mechanism of action and its potential use in the treatment of neurological disorders. Another direction is to study the compound's potential use in the treatment of bacterial infections and cancer.
Conclusion:
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research. Further research is needed to fully understand the compound's potential therapeutic applications and limitations.
Méthodes De Synthèse
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex process that involves several steps. The compound is synthesized using a reaction between 2-chloro-5-(trifluoromethyl)aniline and 2-methyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine-3,5-dicarboxylic acid. The reaction is catalyzed by a specific reagent, and the resulting compound is purified using various techniques.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C25H22ClF3N2O2 |
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H22ClF3N2O2/c1-13-6-3-4-7-16(13)22-21(14(2)30-18-8-5-9-20(32)23(18)22)24(33)31-19-12-15(25(27,28)29)10-11-17(19)26/h3-4,6-7,10-12,22,30H,5,8-9H2,1-2H3,(H,31,33) |
Clé InChI |
FIPOYEIFKZLLTG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C |
SMILES canonique |
CC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)






![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)